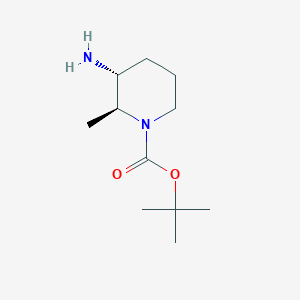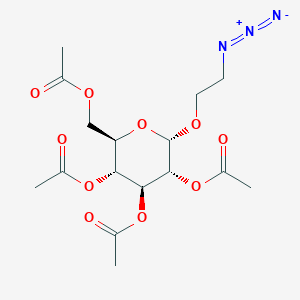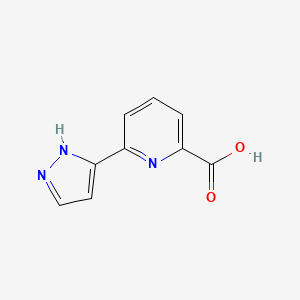![molecular formula C17H6F12O3 B6357717 Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% CAS No. 2301855-65-0](/img/structure/B6357717.png)
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% (BDC-95) is an organic compound that has been used in a variety of scientific research applications. BDC-95 is a highly efficient and versatile reagent, which has been utilized in the synthesis of new molecules, in the study of biochemical and physiological processes, and in the development of new materials. BDC-95 has a wide range of potential applications in the laboratory, and can be used to create a variety of products.
Wissenschaftliche Forschungsanwendungen
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used in a variety of scientific research applications. It has been employed in the synthesis of new molecules, in the study of biochemical and physiological processes, and in the development of new materials. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used in the synthesis of novel polymers, in the preparation of novel catalysts, and in the synthesis of complex organic molecules. It has also been used in the study of enzyme activity and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is based on its ability to act as a Lewis acid catalyst. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% can form a complex with an electron-rich substrate, and this complex can then act as a catalyst for the reaction of the substrate with a nucleophile. This reaction can occur at room temperature, and the product can be isolated in high yield.
Biochemical and Physiological Effects
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has been used to study the biochemical and physiological effects of various compounds. It has been used to study the metabolism of drugs and to study the effects of various drugs on the body. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% has also been used to study the effects of hormones and to study the effects of various compounds on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% in laboratory experiments is its high efficiency and versatility. Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is easy to use, and it can be used to synthesize a variety of products in high yield. It is also non-toxic and environmentally friendly. The main limitation of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is its cost, as it is more expensive than other reagents.
Zukünftige Richtungen
The future of Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is very promising. In the future, it may be used to synthesize a variety of new compounds and materials, and to study the biochemical and physiological effects of various compounds. It may also be used to develop new methods for drug delivery, and to study the effects of various drugs on the body. Additionally, Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% may be used to study the effects of various compounds on the immune system, and to study the effects of hormones. Finally, Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% may be used to develop new catalysts and to study enzyme activity.
Synthesemethoden
Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95% is synthesized by the reaction of trifluoromethylphenyl boronic acid with carbon dioxide in the presence of a palladium catalyst. The reaction occurs at atmospheric pressure and room temperature, and the product is isolated in high yield. The reaction is reversible, and the product can be recycled for reuse.
Eigenschaften
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O3/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)31-13(30)32-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGVRUDOVGSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(=O)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3,5-di(trifluoromethyl)phenyl] carbonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)



